molecular formula C14H13FN2O B12242332 N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide

Cat. No.: B12242332
M. Wt: 244.26 g/mol
InChI Key: FHMFUGIOKVYUDP-UHFFFAOYSA-N
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Description

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide is an organic compound that belongs to the class of carboxamides This compound is characterized by the presence of a fluoropyridine ring and a dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide typically involves the reaction of 2,3-dimethylaniline with 5-fluoropyridine-3-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like chromatography can further enhance the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom on the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are amines or alcohols.

    Substitution: The major products depend on the nucleophile used; for example, using sodium methoxide can yield methoxy-substituted derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. The fluoropyridine ring can participate in hydrogen bonding and π-π interactions, which can influence its binding affinity to proteins and enzymes. The dimethylphenyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • N-(2,3-dimethylphenyl)acetamide
  • N-(2,3-dimethylphenyl)-2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamide
  • N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide

Uniqueness

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide stands out due to the presence of the fluoropyridine ring, which imparts unique electronic properties and reactivity. This makes it a valuable compound for various applications, particularly in medicinal chemistry where fluorine atoms can significantly influence the pharmacokinetic properties of drugs .

Properties

Molecular Formula

C14H13FN2O

Molecular Weight

244.26 g/mol

IUPAC Name

N-(2,3-dimethylphenyl)-5-fluoropyridine-3-carboxamide

InChI

InChI=1S/C14H13FN2O/c1-9-4-3-5-13(10(9)2)17-14(18)11-6-12(15)8-16-7-11/h3-8H,1-2H3,(H,17,18)

InChI Key

FHMFUGIOKVYUDP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)C2=CC(=CN=C2)F)C

Origin of Product

United States

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